2-Heptyl-1,3-dithiolane

Description

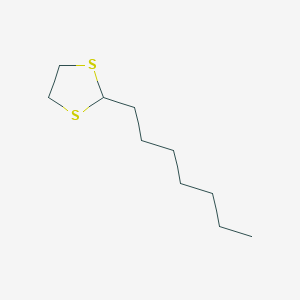

Structure

3D Structure

Properties

CAS No. |

93215-67-9 |

|---|---|

Molecular Formula |

C10H20S2 |

Molecular Weight |

204.4 g/mol |

IUPAC Name |

2-heptyl-1,3-dithiolane |

InChI |

InChI=1S/C10H20S2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |

InChI Key |

QMFIDKBWTHCPRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1SCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Heptyl 1,3 Dithiolane and Other 2 Substituted 1,3 Dithiolanes

Classical Dithioacetalization Procedures for 1,3-Dithiolane (B1216140) Formation

The most fundamental approach to synthesizing 2-substituted 1,3-dithiolanes involves the direct reaction of a carbonyl compound with 1,2-ethanedithiol (B43112). This reaction, known as dithioacetalization, is typically reversible and requires a catalyst to proceed efficiently.

Condensation Reactions of Aldehydes or Ketones with 1,2-Ethanedithiol

The direct condensation of an aldehyde or ketone with 1,2-ethanedithiol is a widely employed method for the formation of 1,3-dithiolanes. organic-chemistry.orgwikipedia.org For the synthesis of 2-heptyl-1,3-dithiolane, heptanal (B48729) would be the corresponding aldehyde. This reaction is an equilibrium process and often requires the removal of water to drive it to completion. The stability of the 1,3-dithiolane ring under both acidic and basic conditions makes it a favored protecting group in multi-step syntheses. asianpubs.org

Catalytic Enhancements in Dithioacetalization (e.g., Brønsted Acid, Lewis Acid, or Supported Catalysis)

To enhance the rate and efficiency of dithioacetalization, various catalysts are employed. These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the thiol groups of 1,2-ethanedithiol.

Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) are effective catalysts for this transformation. organic-chemistry.orgchemicalbook.com The use of a Brønsted acidic ionic liquid has also been reported to facilitate the chemoselective thioacetalization of aldehydes. chemicalbook.com

Lewis Acids: A wide array of Lewis acids can catalyze dithioacetalization. researchgate.net Examples include indium(III) chloride (InCl₃), lithium bromide (LiBr), and lithium tetrafluoroborate (B81430) (LiBF₄). Iron(III) chloride (FeCl₃) has been shown to be a highly efficient catalyst for the dithioacetalization of aldehydes with 2-chloro-1,3-dithiane. acs.orgacs.org Yttrium triflate is another effective catalyst that allows for the chemoselective protection of aldehydes. organic-chemistry.orgdnrcollege.org

Supported Catalysis: The use of solid-supported catalysts offers advantages such as ease of handling, mild reaction conditions, and catalyst reusability. Silica sulfuric acid (SSA) has been demonstrated as an efficient and reusable solid acid catalyst for the chemoselective dithioacetalization of aldehydes. Other supported catalysts include iodine on neutral alumina (B75360) and tungstophosphoric acid. organic-chemistry.orgoup.com Tungstate (B81510) sulfuric acid has also been reported as a recyclable and green catalyst for the synthesis of 1,3-dithiolanes under solvent-free conditions. researchgate.net

Table 1: Comparison of Catalysts for Dithioacetalization

| Catalyst Type | Specific Example | Key Advantages |

|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Readily available, effective. organic-chemistry.org |

| Lewis Acid | Iron(III) chloride (FeCl₃) | High efficiency, mild conditions. acs.orgacs.org |

| Supported Catalyst | Silica sulfuric acid (SSA) | Reusable, mild conditions, easy work-up. |

| Supported Catalyst | Iodine on Alumina | Mild, neutral, solvent-free conditions. oup.com |

| Lewis Acid | Yttrium triflate | Chemoselective for aldehydes. organic-chemistry.orgdnrcollege.org |

Advanced Strategies for Carbon-Carbon Bond Formation at the 2-Position

Beyond the direct condensation approach, more sophisticated methods allow for the introduction of substituents at the 2-position of a pre-formed 1,3-dithiolane ring. These strategies are particularly valuable for creating more complex molecules.

Metalation and Alkylation of 1,3-Dithiolanes via 2-Lithio Intermediates

A key feature of 1,3-dithianes (the six-membered ring analogues of 1,3-dithiolanes) is the ability to deprotonate the C2-proton to form a nucleophilic 2-lithio intermediate, a concept central to the Corey-Seebach reaction. wikipedia.org This lithiated species can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. While the metalation of 1,3-dithiolanes is more challenging due to their propensity to undergo fragmentation, the anion of trans-1,3-dithiolane 1,3-dioxide has been shown to be sufficiently stable to react with aldehydes. beilstein-journals.orgacs.orgutk.edu The reaction of 2-lithio-1,3-dithianes with arenesulfonates of primary alcohols also provides an efficient route to 2-alkyl derivatives. organic-chemistry.org This umpolung (polarity inversion) strategy effectively transforms the electrophilic carbonyl carbon into a nucleophilic center. vulcanchem.com

Tandem Alkylation and Anion Relay Chemistry in Dithiolane Systems

Anion Relay Chemistry (ARC) represents a powerful strategy for the construction of complex molecular architectures. organic-chemistry.org This methodology involves the generation of an initial anion which then triggers a series of intramolecular rearrangements or fragmentations to generate a new, distal anionic center that can react with an electrophile. organic-chemistry.orgacs.org While more commonly associated with dithiane systems, the principles of tandem reactions can be applied to dithiolane chemistry. For instance, a protocol for the C3-alkylation of quinoxalinone followed by a tandem cyclization has been developed to create fused heterocyclic systems. acs.org Such strategies enable the rapid assembly of complex molecules from simpler starting materials. nih.gov

Alternative and Specialized Synthetic Routes to 1,3-Dithiolane Derivatives

Several other synthetic methods have been developed for the preparation of 1,3-dithiolane derivatives, often for specific substitution patterns or functionalities.

One such method involves the [3+2]-cycloaddition of thiocarbonyl S-methanides with thioketones to construct tetrasubstituted 1,3-dithiolanes. beilstein-journals.org Another approach is the one-pot synthesis of 2-ylidene-1,3-dithiolanes from carbon disulfide and methylene-active compounds. researchgate.net The reaction of allyl chloride, primary amines, carbon disulfide, and iodine under solvent-free conditions provides a route to 2-imino-1,3-dithiolanes. researchgate.net Furthermore, the condensation of ethylene (B1197577) dibromide with sodium thiosulfate (B1220275) followed by reaction with an aldehyde or ketone offers an alternative pathway to 4-substituted 1,3-dithiolanes. chemicalbook.com A study on the Modena oxidation of 2-substituted 1,3-dithiolanes has led to an asymmetric synthesis of the chiral ketene (B1206846) equivalent trans-2-methylene-1,3-dithiolane 1,3-dioxide. tandfonline.com

Cycloaddition Reactions for Dithiolane Ring Construction (e.g., [3+2] Cycloadditions)

One of the most elegant methods for constructing the 1,3-dithiolane ring is through [3+2] cycloaddition reactions. This approach involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

A prominent example is the reaction of thiocarbonyl S-methanides, which act as 1,3-dipoles, with thioketones, serving as dipolarophiles. beilstein-journals.org The thiocarbonyl S-methanides are typically generated in situ, for instance, by the thermal decomposition of 1,3,4-thiadiazoline precursors, which expel nitrogen gas to yield the reactive dipole. beilstein-journals.orgbeilstein-journals.org

The regioselectivity of these cycloadditions is a noteworthy feature. Reactions involving aromatic thiocarbonyl S-methanides tend to produce sterically crowded 4,4,5,5-tetrasubstituted 1,3-dithiolanes as the sole products. beilstein-journals.org In contrast, cycloaliphatic S-methanides can lead to a mixture of regioisomers. beilstein-journals.org The mechanism is often stepwise, proceeding through a stabilized 1,5-diradical intermediate, which explains the preference for the formation of sterically hindered products. beilstein-journals.org

Ferrocenyl-substituted thioketones have been shown to be highly reactive substrates in these cycloadditions, reacting smoothly with thiocarbonyl S-methanides to yield ferrocenyl-substituted 1,3-dithiolanes. beilstein-journals.org The enhanced stability and high reactivity of these thioketones prevent competitive side reactions, such as the dimerization of the dipole. beilstein-journals.org

Other variations of cycloaddition for dithiolane synthesis exist, such as the scandium triflate-catalyzed reaction of polycyclic 1,2-dithiolethiones with maleimides, which produces pyrrolidine-fused 1,3-dithiolane systems. nih.gov Additionally, donor-acceptor cyclopropanes can undergo a formal [3+2] cycloaddition with indoline-2-thiones under Sn(OTf)₂ catalysis to form complex heterocyclic systems. acs.org

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Resulting Dithiolane Structure | Reference |

|---|---|---|---|---|

| Thiocarbonyl S-methanide (from 1,3,4-thiadiazoline) | Ferrocenyl hetaryl thioketone | Thermal (in situ generation) | Sterically crowded 4,4,5,5-tetrasubstituted 1,3-dithiolane | beilstein-journals.org |

| Polycyclic 1,2-dithiolethione | Maleimide | Scandium triflate | Pyrrolidine-fused 1,3-dithiolane oligomer | nih.gov |

| Thiocarbonyl ylide (from chloromethyl trimethylsilylmethyl sulfide) | Polyfluoroalkanethioamide | Tetrabutylammonium (B224687) fluoride (B91410) | 4-polyfluoroalkyl-1,3-dithiolane | researchgate.net |

| Donor-Acceptor Cyclopropane | Indoline-2-thione | Sn(OTf)₂ | Functionalized 3-indolyl-4,5-dihydrothiophene (via spirocyclic dithiolane intermediate) | acs.org |

Synthesis of Silylated 1,3-Dithiolanes for Subsequent Transformations

The introduction of a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), at the 2-position of the 1,3-dithiolane ring provides a versatile synthetic handle for further chemical modifications. These 2-silylated 1,3-dithiolanes are valuable precursors to 1,3-dithiolane carbanions.

A common method for their synthesis involves the reaction of a thioketone with trimethylsilyldiazomethane (B103560) (TMS-CHN₂). beilstein-journals.orgnih.govuzh.ch This reaction proceeds via a multi-step sequence. Initially, TMS-CHN₂ reacts with the thioketone to form a 1,3,4-thiadiazoline, which is often unstable and decomposes to generate a silylated thiocarbonyl S-methanide intermediate. beilstein-journals.orgnih.gov This intermediate is then trapped by a second molecule of the thioketone in a [3+2] cycloaddition, leading to the formation of a sterically crowded 2-trimethylsilyl-4,4,5,5-tetrasubstituted-1,3-dithiolane. beilstein-journals.orguzh.ch

The primary utility of these silylated dithiolanes lies in their conversion to nucleophilic species. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), effectively removes the silyl group to generate a 2-lithio-1,3-dithiolane or a related carbanion. beilstein-journals.orguzh.chuwindsor.ca The stability and subsequent reactivity of this carbanion are influenced by the substituents on the dithiolane ring. uzh.ch

These carbanions can be used in various transformations. For example, a one-pot desilylation and cycloreversion reaction can convert the 2-silylated 1,3-dithiolanes into tetrasubstituted ethenes and dibenzofulvenes in high yields. beilstein-journals.orgnih.gov This protocol represents an efficient approach to synthesizing sterically congested olefins. beilstein-journals.orgnih.gov

| Starting Material (Thioketone) | Reagent | Intermediate | Transformation | Final Product | Reference |

|---|---|---|---|---|---|

| Hetaryl thioketone | Trimethylsilyldiazomethane (TMS-CHN₂) | 2-Trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolane | Desilylation (TBAF) followed by cycloreversion | Hetaryl-substituted ethene | beilstein-journals.org |

| Thiofluorenone | TMS-CHN₂ | 2-Trimethylsilyl-1,3-dithiolane derivative | Desilylation (TBAF) followed by cycloreversion | Dibenzofulvene | beilstein-journals.org |

| Ferrocenyl thioketone | TMS-CHN₂ | 2-Silylated 4,4,5,5-tetrasubstituted 1,3-dithiolane | Desilylation (TBAF) to form carbanion | 1,2-Diferrocenyl-substituted ethylene | uzh.ch |

Preparation of Unsaturated 1,3-Dithiolane Analogues (e.g., 2-Alkylidene-1,3-Dithiolanes)

2-Alkylidene-1,3-dithiolanes are a class of unsaturated dithiolane analogues characterized by an exocyclic double bond at the C2 position. These compounds serve as important building blocks and ketene equivalents in organic synthesis. rsc.org

A highly efficient and operationally simple method for their synthesis is the molecular iodine-mediated iodocyclization of S-allylated α-enolic dithioesters. thieme-connect.com This domino reaction proceeds rapidly at room temperature, offers high atom economy, and produces excellent yields of 2-alkylidene-1,3-dithiolanes. thieme-connect.com The stereochemistry of the exocyclic double bond can result in either the Z-isomer or a mixture of E/Z isomers. thieme-connect.com

Another established route is the dehydrohalogenation of 2-(halomethyl)-1,3-dithiolanes. For instance, 2-methylene-1,3-dithiolane (B1609977) can be prepared from 2-chloromethyl-1,3-dithiolane, which is synthesized by the condensation of 1,2-ethanedithiol with chloroacetaldehyde (B151913) dimethyl acetal. orgsyn.org The subsequent elimination of HCl yields the target methylene (B1212753) derivative. orgsyn.org

The Wittig reaction and related olefination methods also provide access to these structures. acs.org For example, the reaction of the adduct formed from tributylphosphine (B147548) and carbon disulfide with strained alkenes can directly produce 2-alkylidene-1,3-dithiolanes. acs.org These unsaturated dithiolanes are valuable in cycloaddition reactions. For example, (1R,3R)-2-methylene-1,3-dithiolane 1,3-dioxide has been shown to be a highly reactive and selective chiral ketene equivalent in Diels-Alder reactions with a wide range of dienes. rsc.org

| Substrate | Reagent/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| S-Allylated α-enolic dithioester | Molecular Iodine (I₂), Room Temperature | 2-Alkylidene-1,3-dithiolane | Fast (5 min), high yield, high selectivity | thieme-connect.com |

| 2-Chloromethyl-1,3-dithiolane | Base (e.g., potassium tert-butoxide) | 2-Methylene-1,3-dithiolane | Dehydrohalogenation | orgsyn.org |

| Strained Alkene (e.g., norbornene) | Bu₃P·CS₂ Adduct | Norbornane-fused 2-alkylidene-1,3-dithiolane | Direct one-pot cycloaddition | acs.org |

| 2-Benzyloxymethyl-1,3-dithiolane | Multi-step synthesis including oxidation and elimination | (1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide | Chiral ketene equivalent for cycloadditions | rsc.org |

Chemical Reactivity and Mechanistic Studies of 2 Heptyl 1,3 Dithiolane and the 1,3 Dithiolane Ring System

Nucleophilic Reactivity: Generation and Utility of 2-Lithio-1,3-Dithiolanes

The ability to transform the typically electrophilic carbonyl carbon into a nucleophilic center, a concept known as "umpolung" or polarity inversion, is a cornerstone of modern organic synthesis. wikipedia.orgdnmfaizpur.org The 1,3-dithiolane (B1216140) group plays a pivotal role in this strategy, enabling the generation of 2-lithio-1,3-dithiolane species, which act as masked acyl anions. wikipedia.orgorganic-chemistry.orgacs.org

Mechanism of Deprotonation and Carbanion Stabilization

The protons at the C2 position of a 1,3-dithiolane, such as in 2-heptyl-1,3-dithiolane, are significantly more acidic than those of a typical alkane. This increased acidity allows for deprotonation by strong bases like n-butyllithium (n-BuLi) to form a 2-lithio-1,3-dithiolane. organic-chemistry.orgwikipedia.org The resulting carbanion is stabilized by the adjacent sulfur atoms. This stabilization is attributed to the polarizability of sulfur and the longer carbon-sulfur bond length, which can accommodate the negative charge. organic-chemistry.org While early theories suggested the involvement of d-orbitals in sulfur for stabilization, it is now understood that this is not a significant factor. organic-chemistry.orgscribd.com

The stability of the generated 2-lithio-1,3-dithiolane is crucial for its synthetic utility. Unlike their six-membered ring counterparts, the 1,3-dithianes, which are generally stable, metallated 1,3-dithiolanes can be prone to fragmentation. organic-chemistry.orgwikipedia.org This fragmentation can lead to the formation of ethene and a dithiocarboxylate, limiting their application in some cases. organic-chemistry.orgwikipedia.org

Applications as Acyl Anion Equivalents in Organic Synthesis

The concept of using 1,3-dithianes and dithiolanes as acyl anion equivalents was pioneered by E.J. Corey and Dieter Seebach. wikipedia.orgjk-sci.com This strategy, often referred to as the Corey-Seebach reaction, provides a powerful method for carbon-carbon bond formation. organic-chemistry.orgwikipedia.orgwikipedia.org By masking the carbonyl group as a dithiolane, the carbon atom's reactivity is inverted from electrophilic to nucleophilic upon deprotonation. wikipedia.orgdnmfaizpur.org

This "umpolung" allows the 2-lithio-1,3-dithiolane to react with various electrophiles. After the reaction, the dithiolane group can be removed to regenerate a carbonyl group, yielding products such as ketones that would be difficult to synthesize through traditional methods. organic-chemistry.orgwikipedia.org This methodology has been widely applied in the synthesis of complex natural products. acs.orguwindsor.catuni.fi

Reactions with Diverse Electrophilic Species

2-Lithio-1,3-dithiolanes are potent nucleophiles that react with a wide array of electrophilic partners. wikipedia.orgresearchgate.net These reactions are fundamental to the synthetic utility of the dithiolane moiety.

| Electrophile Category | Specific Examples | Product Type after Hydrolysis |

| Alkyl Halides | Benzyl (B1604629) bromide, Primary alkyl halides | α-Alkyl-ketones |

| Epoxides | Phenyl-epoxyethane | β-Hydroxyketones |

| Carbonyl Compounds | Aldehydes, Ketones (e.g., cyclohexanone) | α-Hydroxyketones |

| Acyl Halides | Acyl chlorides | 1,2-Diketones |

| Iminium Salts | N/A | α-Aminoketones |

| Arenesulfonates | Arenesulfonates of primary alcohols | α-Alkyl-ketones |

This table summarizes the reactions of 2-lithio-1,3-dithiolanes with various electrophiles and the resulting product types after hydrolysis of the dithiolane group. Data sourced from wikipedia.orgwikipedia.orgjk-sci.comorganic-chemistry.org.

The reaction with alkyl halides, such as benzyl bromide, leads to the formation of a new carbon-carbon bond, ultimately yielding an α-alkyl-ketone after hydrolysis. wikipedia.org Epoxide ring-opening reactions produce β-hydroxyketones, while reactions with aldehydes and ketones afford α-hydroxyketones. wikipedia.orgwikipedia.orgjk-sci.com Notably, the synthesis of α-hydroxyketones and 1,2-diketones via this route is a significant advantage, as these structures are not readily accessible through conventional reactions like the aldol (B89426) condensation. wikipedia.orgjk-sci.com

Oxidative Transformations of 1,3-Dithiolanes

Beyond their role in nucleophilic chemistry, 1,3-dithiolanes can undergo various oxidative transformations. These reactions are crucial for both the modification of the dithiolane ring itself and for the deprotection step to regenerate the parent carbonyl compound.

Selective Oxidation to 1,3-Dithiolane Sulfoxides

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form sulfoxides. This transformation can be achieved using various oxidizing agents. For instance, the Modena protocol, which utilizes a titanium(IV) isopropoxide/diethyl tartrate complex and a hydroperoxide, has been employed for the enantioselective oxidation of 2-aryl substituted 1,3-dithiolanes. organic-chemistry.org This method allows for the synthesis of chiral sulfoxides with high enantiomeric excess. organic-chemistry.org

Enzymatic methods have also been explored for the stereoselective S-oxygenation of 2-aryl-1,3-dithiolanes. Studies have shown that flavin-containing monooxygenases can catalyze the oxidation with a preference for the addition of oxygen trans to the aryl group. nih.gov The rate of this enzymatic oxidation can be influenced by the electronic nature of substituents on the aryl ring. nih.gov Further oxidation to the S,S'-dioxide is also possible, though it typically proceeds at a slower rate. nih.gov

Oxidative Ring Cleavage for Regeneration of Carbonyl Compounds

The regeneration of the carbonyl group from the 1,3-dithiolane is a critical step in many synthetic sequences. organic-chemistry.org This deprotection is often achieved through oxidative cleavage of the carbon-sulfur bonds. A variety of reagents have been developed for this purpose, each with its own advantages and limitations.

| Reagent/Method | Conditions | Notes |

| Mercury(II) Salts (e.g., HgCl₂, Hg(NO₃)₂) | Aqueous acetone, solid state | Highly efficient but toxic. wikipedia.orgwikipedia.orgmdpi.com |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile-water | Efficient for many dithianes; some dithiolanes may be stable or form thioesters. rsc.orgrsc.org |

| Singlet Molecular Oxygen | Generated from trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate/KOH | Mild, room temperature conditions. tandfonline.com |

| Hydrogen Peroxide/Iodine | Aqueous micellar system (SDS) | Mild, essentially neutral conditions, tolerates various protecting groups. lookchem.com |

| Superoxide (B77818) | Generated in situ (KO₂/phase-transfer catalyst) | Mild, room temperature conditions. |

| N-Bromosuccinimide (NBS) | Solvent-free, room temperature | Rapid and high-yielding. arkat-usa.org |

This table presents a selection of methods for the oxidative cleavage of 1,3-dithiolanes to regenerate carbonyl compounds. Data sourced from wikipedia.orgwikipedia.orgmdpi.comrsc.orgrsc.orgtandfonline.comlookchem.comarkat-usa.org.

Historically, mercury(II) salts were frequently used for this transformation due to their high efficiency. wikipedia.orgwikipedia.orgmdpi.com However, due to the toxicity of mercury compounds, a significant research effort has been directed towards developing milder and more environmentally benign methods. wikipedia.orgmdpi.com Reagents like DDQ have proven effective, although their selectivity can vary depending on the substrate. rsc.orgrsc.org For instance, 1,3-dithiolanes derived from aromatic aldehydes may be converted to thioesters with DDQ. rsc.org

More recent developments have focused on "green chemistry" approaches. Methods employing singlet molecular oxygen, hydrogen peroxide with a catalytic amount of iodine in a micellar system, and superoxide have been reported to effectively deprotect 1,3-dithiolanes under mild conditions. tandfonline.comlookchem.com These methods offer advantages such as reduced toxicity, milder reaction conditions, and greater functional group tolerance. lookchem.com

Photo-Induced Deprotection Mechanisms

Electrophilic Reactivity and Carbocationic Intermediates

Beyond deprotection, the 1,3-dithiolane ring system can participate in reactions involving electrophilic intermediates, most notably thionium (B1214772) ions. These reactive species are central to a variety of synthetic transformations.

A thionium ion is an α-thio carbocation, a resonance-stabilized cation where the positive charge is delocalized onto the adjacent sulfur atom. Evidence for the formation of thionium ions as intermediates has been collected from Brønsted acid-catalyzed reactions of enone-derived 1,3-dithiolanes and dithianes. nih.govd-nb.info

These thionium ions can be generated by the protonation of the dithiolane, particularly when the 2-position is substituted with a group that can stabilize a positive charge, followed by the opening of the dithiolane ring. d-nb.inforesearchgate.net Low-temperature NMR studies have been instrumental in elucidating the structure and configuration of these transient species. nih.gov Once formed, these electrophilic thionium ions can participate in various reactions, including [2+2] photocycloadditions and electrophilic additions. nih.govd-nb.info For example, a thionium ion generated from an enone dithiane can be sufficiently electrophilic to be attacked intramolecularly by a nucleophilic double bond. d-nb.info

A notable application of thionium ion chemistry is the cationic cyclization of 2-alkenyl-1,3-dithiolanes. This reaction has been developed into a powerful tool for the diastereoselective synthesis of complex cyclic systems, such as trans-decalins, which are important structural motifs in many natural products. nih.govresearchgate.net

In this process, a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used to trigger the reaction. researchgate.netrsc.org The proposed mechanism involves the temporary opening of the thioketal under the influence of the Lewis acid, which initiates a cationic 6-endo-trig cyclization. nih.govresearchgate.net The 2-alkenyl-1,3-dithiolane itself acts as a latent initiator for this process. nih.govd-nb.info After the carbon-carbon bond formation and a diastereoselective protonation event, the dithiolane ring closes to terminate the cyclization. researchgate.net This methodology has been successfully applied in the total synthesis of complex natural products like triptophenolide (B192632) and triptolide. nih.govresearchgate.net A significant advantage is the ability to perform a one-pot cyclization followed by in situ deprotection to directly yield the corresponding ketone. researchgate.net

The proposed mechanism involves the formation of a highly electrophilic cation intermediate that can be stabilized by resonance between a vinyl thionium ion and an allylic carbenium ion. rsc.org

Formation and Reactivity of Thionium Ions

Radical Reactions Involving 1,3-Dithiolane Systems

The 1,3-dithiolane ring can also participate in reactions proceeding through radical intermediates. These reactions often involve the cleavage of a C-S or S-S bond.

For instance, ferrocenyl hetaryl thioketones react with thiocarbonyl S-methanides in a formal [3+2]-cycloaddition to form 1,3-dithiolanes. beilstein-journals.org The mechanism for this reaction is proposed to be a stepwise radical process that proceeds via a stabilized 1,5-diradical intermediate. beilstein-journals.org

Furthermore, studies involving the reaction of tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), a radical-based reducing agent, with 1,3-dithiolane derivatives have shown that the (Me₃Si)₃Si• radical attacks a sulfur atom. researchgate.net This is followed by the ring opening at an S-C bond and subsequent hydrogen abstraction from the silane. researchgate.net This demonstrates the susceptibility of the sulfur atoms in the dithiolane ring to attack by radical species. The reactivity of the dithiolane ring can also be influenced by the oxidation state of the sulfur atoms. researchgate.net

The formation of stable dithiolene radical anions has also been reported, highlighting the ability of these sulfur-containing heterocycles to accommodate unpaired electrons. nih.gov

Generation and Trapping of Carbon-Centered Radicals Stabilized by Sulfur

The generation of carbon-centered radicals from 1,3-dithiolanes is a key process that underlies much of their reactivity. capes.gov.br These radicals are typically formed at the C2 position due to the stabilizing effect of the adjacent sulfur atoms. The sulfur atoms can delocalize the unpaired electron, making the formation of the radical more favorable compared to a simple alkane. u-tokyo.ac.jp

Methods for generating these radicals include:

Hydrogen Abstraction: A radical initiator can abstract the hydrogen atom from the C2 position.

Single Electron Transfer (SET): Oxidation of one of the sulfur atoms can lead to a radical cation, which can then fragment or deprotonate to form a carbon-centered radical. researchgate.netthieme-connect.com

Once formed, these transient carbon-centered radicals are highly reactive and can be "trapped" by various reagents to form stable products. This process is critical for synthetic applications. For instance, ferrocenyl-substituted radicals have been shown to be stabilized by spin delocalization to the iron atom and can be trapped with spin traps like nitrosobenzene. acs.org In the context of dithianes, which share reactivity patterns with dithiolanes, radical cations formed via SET can be trapped by molecular oxygen or superoxide radical anions. researchgate.netconicet.gov.ar This reactivity has been explored for the on-protein generation of radicals from cysteine residues, where challenges include competing reactions at the sulfur atom. nih.gov

| Radical Generation Method | Key Intermediate | Trapping Agent/Reaction | Product Type | Reference |

|---|---|---|---|---|

| Photochemical SET Oxidation | Dithiolane Radical Cation | Molecular Oxygen (O2) | Carbonyl Compound | researchgate.net |

| SET with Chemical Oxidants (e.g., Fe(phen)3(PF6)3) | Dithiolane Radical Cation | Water (H2O) after second oxidation | Carbonyl Compound | researchgate.net |

| Deprotonation of Radical Cation | C2-Centered Dithiolane Radical | Radical Acceptors | Functionalized Dithiolane | nih.gov |

| γ-Irradiation | Carbon-Centered Radical | Spin Traps (e.g., Nitrosobenzene) | Stable Nitroxyl Radicals | acs.org |

Single Electron Transfer (SET) Pathways in Dithiolane Chemistry

Single Electron Transfer (SET) is a fundamental mechanism in the chemistry of 1,3-dithiolanes, particularly in oxidative reactions that lead to the cleavage of the dithioacetal and regeneration of the parent carbonyl group. sigmaaldrich.com This process can be initiated photochemically, often using a sensitizer, or with chemical oxidants. researchgate.netresearchgate.net

The generally accepted mechanism involves the following steps:

Formation of a Radical Cation: The process begins with a single electron transfer from one of the sulfur atoms of the dithiolane to an excited-state photosensitizer or a chemical oxidant. This forms a dithiolane radical cation (dithiolane•+). researchgate.netconicet.gov.arthieme-connect.com These radical cations are stabilized by the formation of a two-center, three-electron bond between the sulfur atoms. conicet.gov.ar

Fragmentation or Reaction: The radical cation is a key intermediate that can follow several pathways. In the presence of oxygen, it may be attacked by O2 or a superoxide radical anion (formed by a secondary electron transfer) to form persulfides or other intermediates that ultimately lead to the carbonyl compound. researchgate.netconicet.gov.ar

Alternative Pathway: An alternative pathway involves the fragmentation of the initial radical cation into a distonic radical cation. A subsequent one-electron oxidation of this species yields a sulfonium (B1226848) ion. This highly electrophilic intermediate is then attacked by a nucleophile, such as water, initiating the hydrolysis to the final carbonyl product. conicet.gov.ar

These SET pathways are crucial for understanding the deprotection of dithiolane-protected carbonyl groups under oxidative conditions.

Ring Transformations and Rearrangement Pathways

The 1,3-dithiolane ring is not inert and can undergo various transformations into other heterocyclic structures or participate in rearrangement reactions that have significant synthetic utility.

Conversion of 1,3-Dithiolanes to Other Heterocyclic Structures

The 1,3-dithiolane framework can be converted into different ring systems through cleavage and rearrangement reactions. These transformations often expand the five-membered ring into larger structures or alter the heteroatoms within the ring.

Notable examples include:

Ring Expansion to 1,4-Dithiins: A 2-(chloromethyl)-1,3-dithiolane can spontaneously rearrange upon heating to form a 1,4-dithiane (B1222100) structure. beilstein-journals.org This occurs via a 1,2-sulfur migration through a cyclic sulfonium intermediate. beilstein-journals.org In a different approach, treatment of a 1,3-dithiolane with tungsten(VI) chloride (WCl6) in DMSO has been shown to yield a dithiin as a ring-expanded product. chemicalbook.com

Conversion to 1,3-Dithiolan-2-one: In the gas phase, 1,3-dithiolane-2-thione can be converted into 1,3-dithiolan-2-one over a molybdenum trioxide catalyst. This reaction involves the exchange of the exocyclic sulfur atom for an oxygen atom. frontiersin.org

Fragmentation to Dithioesters: When treated with a strong base like lithium hexamethyldisilazide (LiHMDS), 2-aryl-1,3-dithiolanes can undergo ring fragmentation to produce dithiocarboxylate anions, which can then be trapped by electrophiles to form dithioesters. acs.orgacs.org

| Starting Material | Reagents/Conditions | Product Heterocycle | Transformation Type | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-1,3-dithiolane | Reflux in Toluene/Water | 1,4-Dithiane | Spontaneous Rearrangement | beilstein-journals.org |

| 1,3-Dithiolane | WCl6, DMSO | Dithiin | Ring Expansion | chemicalbook.com |

| 1,3-Dithiolane-2-thione | MoO3 on pumice, 300-450°C | 1,3-Dithiolan-2-one | Exocyclic Atom Exchange | frontiersin.org |

| 2-Aryl-1,3-dithiolane | LiHMDS, 100°C; then Alkyl Halide | Dithioester (Acyclic) | Ring Fragmentation | acs.orgacs.org |

Applications in Carbonyl Transposition

The concept of "umpolung," or polarity inversion, allows the normally electrophilic carbonyl carbon to act as a nucleophile. ddugu.ac.inwikipedia.org This is famously achieved using 1,3-dithianes in the Corey-Seebach reaction, where deprotonation at C2 creates a stable acyl anion equivalent. organic-chemistry.orgwikipedia.org

However, applying this strategy to 1,3-dithiolanes is significantly more challenging. The 2-lithio-1,3-dithiolane anion is generally unstable and readily undergoes fragmentation to form ethylene (B1197577) gas and a dithiocarboxylate anion. organic-chemistry.orgutk.eduwikipedia.org This facile elimination pathway often prevents the desired alkylation reactions. acs.org

Despite this instability, researchers have explored the reaction of 1,3-dithiolanes with organolithium reagents, observing that fragmentation is the major reaction mode. utk.eduacs.org This fragmentation can be harnessed for synthetic purposes. For example, the reaction of 1,3-dithiolanes with n-butyllithium leads to a thiocarbonyl compound, which can then undergo further reactions like reduction or addition. utk.edu Wilson and co-workers described a process for 1,2-carbonyl transposition using a-keto-dithiolanes, demonstrating a specialized application of this chemistry. acs.org The reaction of 2,2-diphenyl-1,3-dithiolane (B8731931) with n-butyllithium followed by quenching with an aldehyde and subsequent hydrolysis provides a route to transposed carbonyl products, albeit through a complex fragmentation-recombination pathway rather than direct alkylation of a stable anion. utk.edu

| Dithiolane Substrate | Conditions | Primary Outcome | Synthetic Application | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiolane | 4 equiv. n-BuLi, Ether, 25°C | Fragmentation to thiobenzaldehyde, followed by reaction with n-BuLi | Synthesis of secondary mercaptans | utk.eduacs.org |

| 2,2-Diphenyl-1,3-dithiolane | n-BuLi, then RCHO, then hydrolysis | Fragmentation-recombination | 1,2-Carbonyl Transposition | utk.eduacs.org |

| 2-Aryl-1,3-dithiolane | LiHMDS, CPME, 100°C | Fragmentation to dithiocarboxylate | Dithioester synthesis | acs.org |

| 2-Substituted-1,3-dithiolane | 1 equiv. n-BuLi, THF, 0°C | Reported stability, but prone to fragmentation under other conditions | Contrast with dithiane stability | organic-chemistry.orgutk.edu |

Structural Elucidation and Conformational Analysis of 2 Heptyl 1,3 Dithiolane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 2-Heptyl-1,3-dithiolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the heptyl chain to the 1,3-dithiolane (B1216140) ring.

The 1H NMR spectrum of this compound displays characteristic signals for both the heterocyclic ring and the alkyl substituent. The assignment of these signals is achieved by analyzing their chemical shifts, multiplicities, and integral values. kpfu.ru

Dithiolane Ring Protons: The four protons on the ethanedithiol backbone (at C4 and C5) typically appear as a complex multiplet or a singlet around δ 3.2-3.3 ppm. The proton at the C2 position, which is attached to the heptyl group, is expected to resonate as a triplet, due to coupling with the adjacent methylene (B1212753) group of the heptyl chain, at approximately δ 4.5-5.5 ppm. The exact chemical shift can be influenced by the solvent and conformational effects.

Heptyl Chain Protons: The heptyl group protons exhibit signals in the typical aliphatic region (δ 0.8-1.6 ppm). The terminal methyl group (CH3) appears as a triplet around δ 0.9 ppm. The methylene (CH2) groups of the chain show overlapping multiplets, with the methylene group alpha to the dithiolane ring appearing at a slightly downfield-shifted position compared to the others in the chain due to the deshielding effect of the adjacent sulfur atoms.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 (dithiolane ring) | 4.5 - 5.5 | Triplet (t) |

| H-4, H-5 (dithiolane ring) | 3.2 - 3.3 | Multiplet (m) |

| α-CH2 (heptyl chain) | 1.7 - 1.9 | Multiplet (m) |

| (CH2)5 (heptyl chain) | 1.2 - 1.6 | Multiplet (m) |

The 13C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. researchgate.netchemguide.co.uk

Dithiolane Ring Carbons: The C2 carbon, bonded to two sulfur atoms and the heptyl group, is significantly deshielded and appears at a characteristic downfield shift, typically in the range of δ 50-60 ppm. researchgate.net The C4 and C5 carbons of the ring are found further upfield, generally around δ 30-40 ppm. beilstein-journals.org

Heptyl Chain Carbons: The carbons of the heptyl chain resonate in the aliphatic region (δ 14-35 ppm). The terminal methyl carbon is the most shielded, appearing around δ 14 ppm, while the other methylene carbons are observed in the δ 22-32 ppm range.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (dithiolane ring) | 50 - 60 |

| C-4, C-5 (dithiolane ring) | 30 - 40 |

2D NMR experiments are crucial for establishing the precise connectivity within the molecule, especially for complex structures. wikipedia.orgyoutube.comlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (H-H) couplings, typically over two to three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H2 proton of the dithiolane ring and the protons of the adjacent methylene group of the heptyl chain. It would also map out all the sequential H-H couplings along the heptyl chain, confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms (one-bond C-H coupling). wikipedia.orgcreative-biostructure.com An HSQC spectrum allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously assigned 1H signals to their corresponding 13C signals. For example, the proton signal at δ 4.5-5.5 ppm would show a correlation to the carbon signal at δ 50-60 ppm, confirming their assignment as H2 and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.educreative-biostructure.com This is particularly powerful for connecting different parts of the molecule. Key HMBC correlations for this compound would include cross-peaks from the H2 proton to the C4/C5 carbons of the ring and to the second carbon (β-carbon) of the heptyl chain. Protons from the alpha-methylene group of the heptyl chain would show correlations to the C2 carbon of the ring, providing definitive proof of the attachment point of the alkyl chain. rsc.org

Detailed 13C NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to study its fragmentation patterns under ionization, which provides structural clues. researchgate.net The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C10H20S2, M.W. = 204.40 g/mol ).

The fragmentation of 2-alkyl-1,3-dithiolanes is characterized by several key pathways: aip.orglibretexts.org

Alpha-cleavage: Loss of the heptyl radical (•C7H15) from the molecular ion is a common fragmentation pathway, leading to a stable dithiolanylium cation.

Ring Cleavage: The dithiolane ring can undergo fragmentation, often involving the loss of ethylene (B1197577) (C2H4) or thioformaldehyde (B1214467) (CH2S). tandfonline.com

Alkyl Chain Fragmentation: The heptyl chain can fragment through characteristic losses of alkyl radicals.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Description | Fragmentation Pathway |

|---|---|---|

| 204 | [M]+• | Molecular Ion |

| 105 | [M - C7H15]+ | Loss of the heptyl radical |

| 176 | [M - C2H4]+• | Loss of ethylene from the ring |

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound is expected to be relatively simple, dominated by absorptions from C-H and C-S bonds.

C-H Stretching: Strong absorption bands between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene and methyl groups in the heptyl chain and the dithiolane ring. researchgate.net

C-H Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring and bending vibrations of the CH2 and CH3 groups.

C-S Stretching: The C-S stretching vibrations are typically weaker and appear in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. The identification of these bands can sometimes be challenging due to their low intensity and the presence of other absorptions in this region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp3) stretch | 2850 - 3000 | Strong |

| C-H bend | ~1465 | Medium |

Analysis of Conformational Preferences and Stereochemistry of the Dithiolane Ring

The five-membered 1,3-dithiolane ring is not planar due to torsional strain. It typically adopts puckered conformations, most commonly an envelope or a half-chair (twist) conformation, to relieve this strain. vulcanchem.com The presence of a substituent at the C2 position introduces further conformational considerations.

For 2-substituted 1,3-dithiolanes, the alkyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The conformational equilibrium is determined by the steric interactions between the substituent and the rest of the ring. Generally, larger substituents prefer the less sterically hindered pseudo-equatorial position to minimize gauche interactions with the sulfur atoms and protons of the ring. researchgate.net Therefore, the heptyl group in this compound is expected to predominantly occupy the pseudo-equatorial position.

Furthermore, the C2 atom of this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers (R and S). vulcanchem.com The synthesis from an achiral aldehyde (heptanal) and 1,2-ethanedithiol (B43112) results in a racemic mixture. The study of the specific stereochemistry would require chiral separation techniques or asymmetric synthesis, and the absolute configuration could be determined by methods such as X-ray crystallography on a suitable derivative. mdpi.com

Computational and Theoretical Studies on the 1,3 Dithiolane System

Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to describing the electronic distribution and bonding within the 2-heptyl-1,3-dithiolane molecule. These calculations, often performed using methods like Density Functional Theory (DFT) or ab initio approaches, reveal key aspects of the molecule's nature. aspbs.commdpi.com

The 1,3-dithiolane (B1216140) ring forms the core of the molecule. Its geometry and electronic properties are significantly influenced by the two sulfur atoms. vulcanchem.com X-ray crystallography studies on analogous 1,3-dithiolane derivatives show that the five-membered ring is typically not planar. vulcanchem.com The bonding within the ring consists of C-C and C-S single bonds, with bond angles consistent with sp³ hybridization at the carbon atoms. vulcanchem.com The long heptyl chain attached at the C2 position is a flexible alkyl group whose primary electronic effect is weak electron donation.

Key bonding characteristics elucidated by quantum chemical calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to determine atomic charges. nrel.gov In the 1,3-dithiolane ring, the sulfur atoms are more electronegative than carbon, leading to a polarization of the C-S bonds and the accumulation of partial negative charge on the sulfur atoms and partial positive charge on the adjacent carbons. This electronic feature is crucial for the molecule's reactivity. Studies on related dithianes show that hyperconjugation effects, such as nC → σ*S-C interactions, can play a significant role in stabilizing certain conformations. acs.orgacs.org

Table 1: Illustrative Calculated Structural Parameters for a 1,3-Dithiolane Ring System (Note: These are representative values based on calculations of related dithiolane/dithiane structures and may not correspond to the specific heptyl derivative.)

| Parameter | Typical Calculated Value | Method/Basis Set Example |

|---|---|---|

| C-S Bond Length | 1.80 - 1.85 Å | DFT/B3LYP/6-31G(d,p) |

| C-C Bond Length | 1.53 - 1.55 Å | DFT/B3LYP/6-31G(d,p) |

| S-C-S Bond Angle | 110° - 115° | DFT/B3LYP/6-31G(d,p) |

| Mulliken Charge on S | -0.1 to -0.3 e | M06-2X/def2-TZVP |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become a standard tool for investigating chemical reactions, providing detailed insights into reaction pathways and their associated energy changes. ufl.eduresearchgate.netnih.gov For this compound, DFT can be used to study its formation, cleavage, and other transformations.

The most common synthesis of 2-substituted 1,3-dithiolanes is the acid-catalyzed condensation of an aldehyde (in this case, octanal) with 1,2-ethanedithiol (B43112). organic-chemistry.org DFT calculations can model this thioacetalization reaction, identifying the transition states for each step and calculating the activation energies. This allows for a comparison of different catalysts or reaction conditions to predict optimal synthetic routes. vulcanchem.com

DFT is also invaluable for studying the energetics of different molecular conformations. For example, studies on 2-lithio-1,3-dithiane, a related compound, used DFT to calculate the energy difference between axial and equatorial conformations of the C-Li bond, finding a strong preference for the equatorial orientation. acs.orgacs.org Similar calculations for this compound would focus on the rotational barriers of the heptyl group and the conformational preferences of the dithiolane ring.

Furthermore, DFT can elucidate the mechanisms of reactions involving the dithiolane ring, such as deprotection (ring cleavage) back to the parent aldehyde. organic-chemistry.org These reactions often involve oxidative or hydrolytic conditions. DFT calculations can map the potential energy surface for these transformations, revealing the structures of intermediates and transition states and determining whether a mechanism is concerted or stepwise. nih.govmdpi.com For instance, a DFT study on the reaction between dithiocarbamates and sulfonium (B1226848) salts to form 2-imino-1,3-dithiolanes was used to elucidate the reaction mechanism. researchgate.net

Table 2: Example of DFT-Calculated Energetic Data for a Reaction Step (Note: This table is illustrative of the data type generated from DFT studies on reaction energetics.)

| Species | Relative Energy (kcal/mol) | Computational Level |

|---|---|---|

| Reactants | 0.0 | M06-2X/Def2TZVP |

| Transition State | +15.5 | M06-2X/Def2TZVP |

| Intermediates | -5.2 | M06-2X/Def2TZVP |

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical methods are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape and how it interacts with its environment.

An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. ucr.edu This allows for the exploration of the vast conformational space arising from the rotation around single bonds, particularly within the heptyl chain. By analyzing the trajectory, one can identify the most populated conformations, the energy barriers between them, and the timescales of conformational changes. ucr.edumdpi.com

MD simulations are also powerful for studying intermolecular interactions. rsc.org By simulating this compound in a solvent or on a surface, one can investigate how it interacts with neighboring molecules. Studies on other alkyl-substituted molecules have shown that the introduction of alkyl chains can weaken intermolecular π–π interactions and increase solubility. rsc.org For this compound, simulations could quantify the strength of van der Waals interactions between the heptyl chains of adjacent molecules and explore potential C–H⋯S hydrogen bonds. Adsorption energetics on surfaces, as studied for related molecules like 2-ferrocenyl-1,3-dithiolane, can also be investigated using MD in conjunction with DFT. figshare.com

In Silico Prediction of Spectroscopic Parameters and Reactivity Descriptors

In silico methods provide a rapid and cost-effective way to predict various molecular properties, including spectroscopic data and reactivity indicators, directly from the molecular structure. europa.eu

Spectroscopic parameters can be calculated using quantum chemical methods. For example, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra by calculating electronic excitation energies. fu-berlin.de The prediction of mass spectra is more complex but can be approached by simulating fragmentation pathways and calculating the stability of the resulting ions. nih.gov The use of in silico predicted spectral libraries is becoming increasingly common in the analysis of experimental data. nih.gov

Reactivity descriptors are computationally derived parameters that help predict how a molecule will behave in a chemical reaction. tdl.orgtdx.cat These are often derived from the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy: Relates to the ability of a molecule to donate electrons (nucleophilicity).

LUMO Energy: Relates to the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap: A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP): Maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Fukui Functions: Indicate which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, these descriptors would highlight the nucleophilic character of the sulfur atoms and the electrophilic character of the C2 carbon, consistent with the known reactivity of thioacetals.

Table 3: Illustrative In Silico Predicted Reactivity Descriptors (Note: These values are representative examples for a molecule of this type.)

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

Advanced Synthetic Applications of 2 Heptyl 1,3 Dithiolane and 1,3 Dithiolane Derivatives

Strategic Use as a Key Intermediate in Convergent and Divergent Synthetic Routes

The utility of 2-heptyl-1,3-dithiolane as a key intermediate is rooted in its capacity for "umpolung," or the inversion of polarity of the carbonyl carbon from which it is derived. scirp.org Normally, a carbonyl carbon is electrophilic. However, after conversion to a 1,3-dithiolane (B1216140), the proton at the C2 position becomes acidic and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion. vulcanchem.comwikipedia.org This 2-lithio-1,3-dithiolane species is a potent acyl anion equivalent, a synthetic linchpin for carbon-carbon bond formation. asianpubs.orgresearchgate.net

This reactivity is masterfully applied in both convergent and divergent synthetic strategies. sathyabama.ac.inbeilstein-journals.org

Divergent Synthesis: Divergent synthesis aims to generate a library of structurally related compounds from a single, common intermediate. sathyabama.ac.inbeilstein-journals.org this compound is an excellent starting point for such strategies. After lithiation, the resulting nucleophile can be reacted with a wide variety of electrophiles (e.g., alkyl halides, epoxides, aldehydes, ketones, and esters) to produce a diverse array of more complex molecules, all containing the core dithiolane-heptyl structure. vulcanchem.com Subsequent deprotection or further modification of the dithiolane ring can lead to even greater molecular diversity.

The table below illustrates the divergent potential of this compound by showing the types of products formed from its lithiated intermediate with various classes of electrophiles.

| Electrophile Class | Reactant Example | Resulting Product Structure (After Quenching) |

| Alkyl Halide | Iodomethane | 2-Heptyl-2-methyl-1,3-dithiolane |

| Epoxide | Ethylene (B1197577) Oxide | 2-(2-Heptyl-1,3-dithiolan-2-yl)ethan-1-ol |

| Aldehyde | Benzaldehyde | (2-Heptyl-1,3-dithiolan-2-yl)(phenyl)methanol |

| Ketone | Acetone | 2-(2-Heptyl-1,3-dithiolan-2-yl)propan-2-ol |

| Ester | Ethyl Benzoate | (2-Heptyl-1,3-dithiolan-2-yl)(phenyl)methanone |

Integration in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic value of 1,3-dithiolane and the closely related 1,3-dithiane (B146892) functionalities is prominently demonstrated in their widespread use in the total synthesis of complex natural products and bioactive molecules. asianpubs.orgnih.govsci-hub.se These moieties serve as robust protecting groups and, more significantly, as masked acyl anions for the construction of key carbon-carbon bonds within intricate molecular frameworks. researchgate.netuwindsor.cadokumen.pub

While specific examples detailing this compound in a completed total synthesis are specialized, the well-established synthetic protocols for 2-substituted dithiolanes and dithianes are directly applicable and highlight its potential. For instance, the synthesis of key fragments of highly complex natural products has relied on the nucleophilicity of 2-lithio-1,3-dithiane. uwindsor.ca Notable examples include:

Hemibrevetoxin B: In a synthesis of a C- and D-ring-containing aldehyde fragment of this potent neurotoxin, 2-lithio-1,3-dithiane was reacted with an enol triflate to form a crucial C-C bond. uwindsor.ca

Gingerol Derivatives: The synthesis of difluorinated nih.gov-gingerol utilized the acylation of a dianion derived from a dithioacetal to construct the characteristic ketone backbone. uwindsor.ca

(+)-Cermizine D: The synthesis of this alkaloid involved a multi-step preparation of a key precursor from 1,3-dithiane-2-ethanol. mdpi.com

The fundamental reaction—alkylation or acylation of a 2-lithio-dithiolane—is a cornerstone of these syntheses. The heptyl group in this compound would be carried through such a sequence, ultimately forming part of the final natural product structure.

| Natural Product Class | Role of Dithiolane/Dithiane Intermediate | Key Transformation | Reference |

| Polycyclic Ethers | Nucleophilic building block | Reaction with enol triflates | uwindsor.ca |

| Alkaloids | Precursor for key fragments | Multi-step transformations from dithiane derivatives | mdpi.com |

| Macrolides | Masked acyl anion | Acylation of lithiated dithianes | uwindsor.ca |

| Pheromones | Building block for carbon chains | Alkylation of lithiated dithianes | sci-hub.se |

Role as Protecting Groups for Carbonyl Functionalities in Multi-Step Organic Syntheses

One of the most fundamental and widespread applications of 1,3-dithiolanes is as a protecting group for carbonyl functionalities (aldehydes and ketones). scirp.orgresearchgate.netrsc.org The protection of a carbonyl group is often a critical necessity in a multi-step synthesis to prevent its unintended reaction with nucleophiles, bases, or reducing agents while transformations are carried out on other parts of the molecule. asianpubs.orgrsc.org

This compound is formed by the reaction of octanal (B89490) with 1,2-ethanedithiol (B43112), typically under Lewis or Brønsted acid catalysis. wikipedia.orgorganic-chemistry.org The resulting dithiolane is exceptionally stable across a broad range of reaction conditions where other protecting groups might fail, including strongly basic media and exposure to organometallic reagents and hydride reducing agents. asianpubs.orgresearchgate.net

The true utility of a protecting group lies in its ease of removal to regenerate the original functionality. The cleavage of the dithiolane ring, or deprotection, can be accomplished using a variety of reagents that selectively target the thioacetal. researchgate.net While classic methods often relied on toxic heavy metal salts like mercury(II) chloride, modern synthesis has driven the development of milder and more environmentally benign alternatives. asianpubs.orgnih.govmdpi.com

The following table summarizes various reagents and conditions used for the deprotection of 1,3-dithiolanes to regenerate the parent carbonyl compound.

| Reagent/System | Conditions | Key Characteristics | Reference(s) |

| Mercury(II) Nitrate (B79036) Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, grinding | Very fast (1-4 min), high yield, but uses toxic mercury. | nih.govmdpi.com |

| Polyphosphoric Acid (PPA) / Acetic Acid (HOAc) | 20-45 °C | Mild, inexpensive, and efficient method. | asianpubs.org |

| o-Iodoxybenzoic acid (IBX) | In water with β-cyclodextrin | Neutral conditions, room temperature, "green" approach. | organic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN–H₂O (9:1) | Oxidative cleavage; can show selectivity between dithianes and dithiolanes. | researchgate.net |

| Iodine (I₂) / H₂O₂ | Aqueous, with surfactant (SDS) | Neutral conditions, uses a common oxidant. | organic-chemistry.org |

| Copper(II) Nitrate on Clay (Cu(NO₃)₂ / K10) | Solid state, sonication | Aerobic, mild conditions. | researchgate.net |

Development of Novel Reagents and Methodologies for Olefination Reactions

Beyond their roles as protecting groups and acyl anion equivalents, 1,3-dithiolane derivatives have been pivotal in the development of novel olefination methodologies. These reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds. While this compound itself is a precursor, its derivatives are the active reagents in these transformations.

Several innovative strategies have emerged:

Julia-Kocienski Olefination: This powerful reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene. A modified version of this reaction utilizes sulfones derived from 1,3-dithiolanes. grafiati.com For example, this compound can be oxidized to its corresponding sulfone. This sulfone can then be deprotonated and reacted with a carbonyl compound to generate an intermediate that, upon elimination, yields an alkene. This method is noted for its excellent stereocontrol, often favoring the formation of the (E)-alkene.

Cobalt-Catalyzed Cross-Coupling: A novel method describes the cobalt-catalyzed reaction between 1,3-dithiolanes and Grignard reagents to efficiently synthesize multi-substituted alkenes. researchgate.net This approach is particularly effective for aryl aldehyde-derived dithiolanes, enabling the synthesis of stilbene-like structures with high (E)-selectivity. The operational simplicity and low catalyst loadings make this a practical and attractive methodology. researchgate.net

Silylated Dithiolane Chemistry: Research has demonstrated that 2-silylated-1,3-dithiolanes are valuable intermediates for synthesizing aryl-substituted ethenes. beilstein-journals.org This approach is related to the Peterson Olefination, where an α-silylcarbanion reacts with a carbonyl compound to form a β-hydroxysilane intermediate, which then eliminates to form the alkene. organic-chemistry.org The dithiolane variant provides a unique entry into this type of reactivity.

The table below outlines these modern olefination methods that utilize dithiolane derivatives.

| Olefination Methodology | Dithiolane-Derived Reagent | Reacts With | Key Feature | Reference(s) |

| Julia-Kocienski Olefination | 1,3-Dithiolane Sulfone | Aldehydes, Ketones | Provides excellent stereocontrol for (E)-alkenes. | grafiati.com |

| Cobalt-Catalyzed Coupling | 1,3-Dithiolane | Grignard Reagents | Forms multi-substituted alkenes under simple conditions. | researchgate.net |

| Peterson-type Olefination | 2-Silyl-1,3-dithiolane | Aldehydes, Ketones | Synthesis of aryl-substituted ethenes. | beilstein-journals.orgorganic-chemistry.org |

Emerging Research Directions and Future Perspectives in 2 Heptyl 1,3 Dithiolane Chemistry

Development of Highly Enantioselective and Diastereoselective Transformations Involving Dithiolanes

The generation of stereochemically defined centers is a cornerstone of modern organic synthesis. For 2-heptyl-1,3-dithiolane, which is chiral if the dithiolane ring is appropriately substituted or when a chiral center is created at the sulfur atoms, the development of stereoselective transformations is of paramount importance.

One major area of research is the catalytic asymmetric oxidation of the sulfur atoms in the dithiolane ring. The resulting chiral sulfoxides are valuable intermediates in synthesis. For instance, chiral aluminum(salalen) complexes have been shown to be highly effective catalysts for the asymmetric oxidation of 2-substituted 1,3-dithiolanes using hydrogen peroxide as a green oxidant. These reactions proceed with high yields and excellent diastereomeric and enantiomeric excesses (d.r. up to >20:1, up to 99% ee). The stereochemical outcome is influenced by the conformational equilibrium of the dithiolane ring. While tested on a range of 2-substituted dithiolanes, this methodology is directly applicable to the synthesis of chiral this compound S-oxides.

Another key strategy is the direct catalytic asymmetric thioacetalization to form the dithiolane ring itself. Research has demonstrated that chiral imidodiphosphoric acids can catalyze the reaction between aldehydes and unsymmetrical dithiols to produce chiral, enantioenriched dithiolanes with excellent enantioselectivity (e.g., 98:2 er). This approach, which is presumed to proceed through a thionium (B1214772) ion intermediate, offers a direct route to chiral 2-substituted-1,3-dithiolanes from the corresponding aldehyde (octanal in the case of this compound). Biocatalysis, using engineered microorganisms like E. coli and Saccharomyces cerevisiae, also provides a powerful tool for the enantioselective and diastereoselective oxidation of dithiolanes to their monosulfoxides.

Table 1: Selected Enantioselective and Diastereoselective Transformations Applicable to Dithiolanes

| Transformation | Catalyst/Reagent | Key Findings | Applicability to this compound | Reference |

|---|---|---|---|---|

| Asymmetric Oxidation | Chiral Aluminum(salalen) Complex / H₂O₂ | Produces trans-monoxides with high diastereoselectivity (19:1 to >20:1 dr) and enantioselectivity (98-99% ee) for various 2-substituted dithiolanes. | Directly applicable for synthesizing chiral this compound-1-oxide. | |

| Asymmetric Thioacetalization | Chiral Imidodiphosphoric Acid | Reacts aldehydes with dithiols to give chiral dithiolanes in high yields and excellent enantiomeric ratios (e.g., 98:2 er). | Provides a direct route to enantiomerically enriched this compound from octanal (B89490). | |

| Biooxidation | Engineered E. coli or S. cerevisiae (Baker's Yeast) | Oxidizes 2,2-disubstituted dithiolanes to enantiomerically and diastereomerically enriched monosulfoxides. | A green and highly selective method for producing chiral sulfoxides of this compound. |

Exploration of Sustainable and Green Chemistry Approaches in Dithiolane Synthesis and Reactivity

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, this translates to the use of safer solvents, recyclable catalysts, and energy-efficient conditions.

A significant trend is the move towards solvent-free reaction conditions. Catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and tungstate (B81510) sulfuric acid have been shown to efficiently promote the formation of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) at room temperature without any solvent. These solid-supported catalysts are often reusable, reducing waste and cost.

The use of recyclable catalysts is another key area. Brønsted acidic ionic liquids have been employed as effective and reusable catalysts for the chemoselective thioacetalization of aldehydes. Similarly, lanthanide triflates, like praseodymium triflate (Pr(OTf)₃), serve as efficient and recyclable Lewis acid catalysts for the same transformation under solvent-free conditions.

Visible-light photocatalysis represents a modern, energy-efficient approach. A metal-free method using Eosin Y as a photoredox catalyst enables the direct synthesis of 1,3-dithiolanes from terminal alkynes and 1,2-ethanedithiol under mild, neutral conditions at room temperature. This method utilizes clean energy and avoids the need for base or other additives. Biocatalysis also stands out as a sustainable strategy. For example, vanadium-dependent haloperoxidases (VHPOs) can be used for the cleavage (deprotection) of 1,3-dithiolanes under mild, aqueous conditions, using hydrogen peroxide as the terminal oxidant, offering a green alternative to harsh chemical reagents.

Table 2: Green Chemistry Approaches for Dithiolane Synthesis

| Approach | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | HClO₄–SiO₂ or Tungstate Sulfuric Acid | Reduces solvent waste, mild room temperature conditions, reusable catalyst. | |

| Recyclable Catalysts | Brønsted Acidic Ionic Liquids; Pr(OTf)₃ | High efficiency, chemoselectivity, and catalyst can be recovered and reused. | |

| Photocatalysis | Eosin Y / Visible Light | Uses clean energy, metal-free, mild and neutral conditions, scalable. | |

| Biocatalysis | Vanadium-dependent haloperoxidases (VHPOs) | Sustainable and biocompatible conditions for dithiolane cleavage. |

Design and Implementation of Novel Catalytic Systems for Dithiolane Functionalization

Beyond their synthesis, the functionalization of the dithiolane ring is a key objective for creating molecular complexity. Research is focused on developing novel catalytic systems that can activate and modify the dithiolane structure in new ways.

Photoredox catalysis has emerged as a powerful tool. Under visible-light irradiation, organophotocatalysts can facilitate the oxidative rearrangement of dithiolanes to form disulfide-linked-dithioesters, a transformation whose outcome can be controlled by the choice of base. This method relies on the generation of sulfur-centered radicals as key intermediates.

Electrocatalysis offers another advanced approach. The use of electrochemical mediators, such as halides or hypervalent iodine compounds, allows for the selective oxidation of dithiolanes. For instance, anodically generated hypervalent iodine species can mediate the conversion of dithiolanes to geminal difluoride groups. Furthermore, diiron dithiolate complexes, which are synthetic models of [FeFe]-hydrogenase active sites, have been shown to electrocatalytically reduce protons to generate hydrogen, demonstrating the potential of dithiolane-based complexes in energy-related research.

The direct functionalization of C–H bonds is a major goal in synthesis. While specific examples for this compound are still emerging, general progress in C–H functionalization using palladium or metalloporphyrin catalysts points to future possibilities. These catalytic systems could potentially enable the direct coupling of the heptyl chain or the dithiolane ring with other molecular fragments, bypassing the need for pre-functionalized starting materials.

Expanding the Scope of Dithiolane-Mediated Reactions for Underexplored Molecular Targets

The classical role of the 1,3-dithiolane (B1216140) group is as a protecting group for carbonyls and as a precursor to acyl anion equivalents via deprotonation at the C2 position (umpolung reactivity). Emerging research seeks to leverage this reactivity in the total synthesis of increasingly complex and underexplored molecular targets.

Dithiane- and dithiolane-based strategies have been instrumental in the convergent synthesis of numerous architecturally complex natural products. They serve as versatile linchpins for connecting complex molecular fragments. For example, the synthesis of zaragozic acid A involved a dithiane-containing intermediate that was key to assembling its highly oxygenated core.

The development of new reactions expands the utility of dithiolanes. A recently discovered base-mediated fragmentation of 2-aryl-1,3-dithiolanes provides an effective, one-pot method for synthesizing a wide variety of dithioesters. This transformation expands the synthetic toolbox beyond the traditional umpolung chemistry. Furthermore, dithiolane-based building blocks are being used in novel cycloaddition reactions to construct other

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-substituted-1,3-dithiolanes, and how can they be adapted for 2-Heptyl-1,3-dithiolane?

- Methodological Answer : A common approach involves cyclization reactions using β-diketones, carbon disulfide, and alkylating agents like 1,2-dibromoethane. For example, macrocyclic Schiff base compounds containing 2-substituted-1,3-dithiolanes are synthesized via condensation of intermediates (e.g., β-diketonato derivatives) with carbon disulfide, followed by alkylation . Adapting this to this compound would require substituting the alkyl chain (heptyl) during the alkylation step. Characterization typically employs elemental analysis, IR, ¹H-NMR, and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies sulfur-containing functional groups (C–S stretching at ~650–700 cm⁻¹).

- ¹H-NMR : Resolves proton environments, particularly the dithiolane ring protons (δ 3.0–4.0 ppm) and heptyl chain protons (δ 0.8–1.5 ppm).

- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.

- Elemental analysis : Validates purity and stoichiometry .

Q. How can researchers evaluate the antibacterial activity of this compound derivatives?

- Methodological Answer : Standard protocols involve:

- Agar diffusion assays : To measure inhibition zones against bacterial strains (e.g., E. coli, S. aureus).

- Minimum inhibitory concentration (MIC) tests : Conducted via broth dilution methods to quantify efficacy.

Studies on analogous compounds (e.g., macrocyclic Schiff bases) show enhanced antibacterial activity due to sulfur coordination and lipophilic alkyl chains .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes?

- Methodological Answer : The reaction proceeds via a stepwise mechanism where the dithiolane acts as a nucleophile, attacking an alkenyl electrophile. Computational studies (e.g., DFT) can model transition states to rationalize the preference for trans-decalin formation. Steric effects and sulfur-sulfur interactions likely govern selectivity, as observed in cyclization reactions yielding terpene scaffolds .

Q. How can unexpected tautomerization during 1,3-dithiolane synthesis be addressed?

- Methodological Answer : In one study, the anticipated 4-oxo-1,3-dithiolane (keto form) was not obtained; instead, the enol tautomer predominated due to stabilization via intramolecular hydrogen bonding. Researchers should:

- Monitor reaction conditions (e.g., solvent polarity, temperature).

- Use spectroscopic evidence (e.g., ¹H-NMR coupling constants, IR O–H stretches) to confirm tautomeric forms.

- Adjust substituents to favor desired tautomers .

Q. What strategies optimize metal coordination in this compound complexes for material science applications?

- Methodological Answer : Ligand design is critical. For example, cadmium(II) complexes with 2-salicylichydrazono-1,3-dithiolane exhibit fluorescence and stable coordination via sulfur and nitrogen donors. Researchers should:

- Modify substituents (e.g., electron-withdrawing groups) to enhance ligand-metal binding.

- Use X-ray crystallography to analyze coordination geometry and intermolecular interactions (e.g., H-bonding, π-stacking) .

Q. How do atmospheric conditions affect the stability of this compound derivatives?

- Methodological Answer : While direct studies on this compound are limited, analogous compounds (e.g., 2-methyl-1,3-dithiolane) degrade via oxidation or hydrolysis under UV light and humidity. Stability tests should include:

- Accelerated aging studies : Expose compounds to controlled UV/humidity and monitor degradation via GC-MS.

- Computational modeling : Predict reaction pathways (e.g., radical-mediated oxidation) .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported antibacterial efficacy of 1,3-dithiolane derivatives?

- Methodological Answer : Variations in MIC values may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.